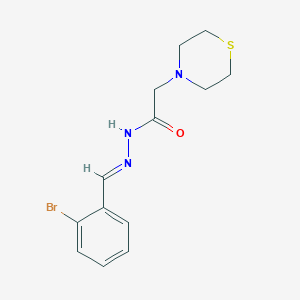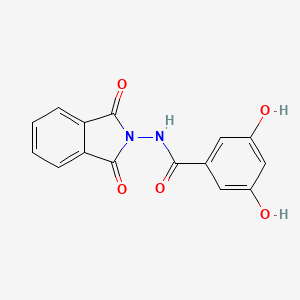![molecular formula C21H26N2O3 B5507514 N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5507514.png)
N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Benzamide derivatives like "N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide" are synthesized through a series of chemical reactions involving different substituents. The synthesis process often involves the introduction of various functional groups that influence the compound's activity. For instance, Kato et al. (1991) and Kato et al. (1992) discussed the synthesis and structure-activity relationships of similar benzamide derivatives, highlighting the importance of specific substituents in determining gastrokinetic activity (Kato et al., 1991) (Kato et al., 1992).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their function. Demir et al. (2015) conducted X-ray diffraction and density functional theory (DFT) calculations to analyze the structure of a similar compound. These studies help in understanding the molecular geometry, vibrational frequencies, and electronic properties, which are essential for predicting the compound's reactivity and interactions (Demir et al., 2015).
Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Reaction Mechanisms
N-[2-(4-methoxyphenyl)ethyl]benzamides are involved in the Bischler–Napieralski isoquinoline synthesis, where they react with phosphorus pentoxide to give normal and abnormal reaction products. This synthesis is significant in exploring the mechanism of isoquinoline formation, providing insight into the synthesis of pharmacologically relevant compounds (Satoshi Doi et al., 1997).
2. Gastrokinetic Activity
Research on N-[(4-substituted 2-morpholinyl)methyl]benzamides, including derivatives similar in structure to the specified compound, has shown potent in vivo gastric emptying activity. These findings are crucial for developing new gastrokinetic agents that could improve treatments for gastrointestinal motility disorders (S. Kato et al., 1992).
3. Antimicrobial Activities
The synthesis of new 1,2,4-triazole derivatives, including those involving morpholine or methyl piperazine as amine components, has shown some compounds to possess good or moderate activities against test microorganisms. This application is vital for the development of new antimicrobial agents (H. Bektaş et al., 2010).
4. Anti-Inflammatory and Analgesic Agents
Compounds derived from (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide, which are related to the mentioned compound, have been synthesized for their potential anti-inflammatory and analgesic properties. These studies contribute to the search for new therapeutic agents with improved efficacy and selectivity (A. Abu‐Hashem et al., 2020).
5. Ionic Liquids and Biodegradability
The synthesis of 4-benzyl-4-methylmorpholinium salts, including those related to N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-(4-morpholinyl)benzamide, has explored their physicochemical properties, cytotoxicity, and biodegradability. These studies are crucial for evaluating the environmental impact of new chemical substances and their potential application in green chemistry (J. Pernak et al., 2011).
Eigenschaften
IUPAC Name |
N-[1-(4-methoxy-3-methylphenyl)ethyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-15-14-18(6-9-20(15)25-3)16(2)22-21(24)17-4-7-19(8-5-17)23-10-12-26-13-11-23/h4-9,14,16H,10-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSHHPWWEXFHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)NC(=O)C2=CC=C(C=C2)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5507432.png)
![N-(2,3-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5507440.png)
![5-(phenoxymethyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5507442.png)

![N-(2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5507452.png)
![3-isobutyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5507463.png)

![N'-(4-fluorobenzylidene)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5507476.png)
![1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5507490.png)
![3-(2-{4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5507495.png)
![6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5507532.png)
![1-(3-morpholin-4-ylpropyl)-3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5507537.png)
![4-[(2-ethylphenoxy)acetyl]morpholine](/img/structure/B5507538.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5507544.png)